N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is a complex organic compound that features a benzoxazole ring fused with a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core. The bromination and chlorination of the phenyl ring are achieved using bromine and chlorine reagents, respectively. The final step involves the coupling of the benzoxazole derivative with 1-naphthamide under conditions that promote amide bond formation, such as the use of coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism by which N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide exerts its effects involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also bind to proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide
- 5-bromo-2-aryl benzimidazoles
Uniqueness
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is unique due to its specific combination of a benzoxazole ring and a naphthamide moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .
Properties
Molecular Formula |
C24H14BrClN2O2 |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H14BrClN2O2/c25-15-8-10-20(26)19(12-15)24-28-21-13-16(9-11-22(21)30-24)27-23(29)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,27,29) |
InChI Key |
JRCIRUUOCGHACG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Br)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.